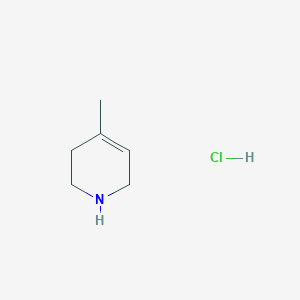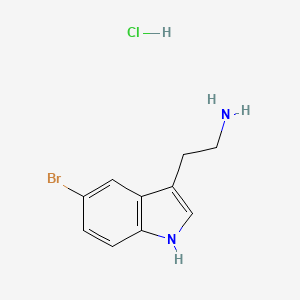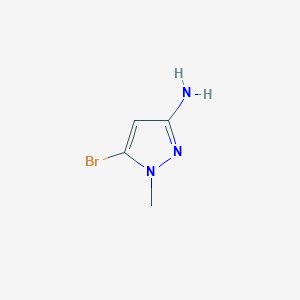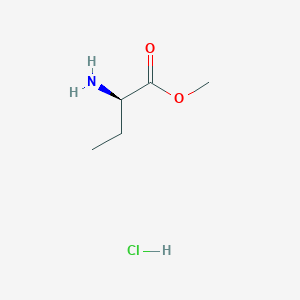
2-アミノ-1-(4-メトキシフェニル)エタノン塩酸塩
概要
説明
2-Amino-4′ -methoxyacetophenone hydrochloride is an organic building block.
科学的研究の応用
医薬品中間体
この化合物は、様々な医薬品の合成において貴重な中間体として役立ちます。 特に、オクタミン塩酸塩などのアドレナリン類似体の製造に有用です 。これらの中間体を効率的に製造できることは、身体のアドレナリン系と相互作用する薬物を開発するために重要です。アドレナリン系は、広範囲の生理学的反応に関与しています。
有機合成
有機合成ブロックとして、MFCD00193078は複雑な有機分子の合成に使用されます 。その構造により、さらなる化学修飾が可能になり、医薬品化学や材料科学における潜在的な用途を持つ新しい化合物を創製する多用途な試薬となります。
触媒開発
この化合物は、新しい触媒の開発に焦点を当てた研究に使用されています 。触媒とは、プロセス中に消費されることなく化学反応の速度を上げる物質であり、工業プロセスと実験室研究の両方において不可欠です。
分析化学
分析化学では、2-アミノ-4'-メトキシアセトフェノン塩酸塩は標準物質または参照物質として使用できます 。その明確に定義された特性により、研究者は機器を較正し、分析方法を検証できます。これにより、化学分析の正確性と信頼性を確保できます。
化学教育
その合成と反応が十分に文書化されているため、この化合物は、学生に有機化学の原理を教えるために教育機関でよく使用されます 。それは、化学合成と有機化合物の取り扱いの実践的な例を提供します。
材料科学
研究者は、MFCD00193078を材料科学の分野で使用して、特定の所望の特性を持つ新しい材料を開発しています 。その分子構造は、より大きなシステムに組み込むことができ、ユニークな特性を持つ新しい材料の創製につながる可能性があります。
生化学研究
この化合物は、生化学研究でも役割を果たす可能性があり、酵素反応を研究したり、生体分子の合成における前駆体として使用したりできます 。これらの生化学プロセスを理解することは、新しい治療法と診断法の開発の基本です。
環境化学
環境化学では、2-アミノ-4'-メトキシアセトフェノン塩酸塩は、分解プロセスを研究したり、汚染研究のモデル化合物として使用したりできます 。それは科学者が、環境における有機汚染物質の分解方法と、その影響を軽減する方法を理解するのに役立ちます。
作用機序
Target of Action
It is known that this compound is useful as an intermediate for drugs . It is particularly beneficial as a pharmaceutical intermediate for adrenaline analog compounds such as octopamine hydrochloride .
Mode of Action
It is synthesized from anisole and chloroacetyl chloride by friedel-track reaction, demethylated, acetylated using acetic anhydride, and then condensed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride. For instance, the compound should be stored in a dark place, away from moisture . These conditions help maintain the stability of the compound, ensuring its efficacy when used in drug synthesis.
特性
IUPAC Name |
2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYWBMMOSHMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500069 | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3883-94-1 | |
| Record name | 3883-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4'-methoxyacetophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














